molecular formula C21H21FN8OS B14922695 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B14922695
M. Wt: 452.5 g/mol
InChI Key: XPFHCXGVMARUHL-UHFFFAOYSA-N
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Description

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole ring.

    Formation of the Pyrazolopyridine Ring: The pyrazolopyridine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling of the Pyrazole and Pyrazolopyridine Rings: The two rings can be coupled through a condensation reaction, forming the core structure of the compound.

    Introduction of the Hydrazinecarbothioamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

    Cellular Pathways: The compound may affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

  • N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
  • N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

These compounds share similar structures but differ in the substituents on the benzyl group

Conclusion

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action provide valuable insights for scientific research and industrial applications.

Properties

Molecular Formula

C21H21FN8OS

Molecular Weight

452.5 g/mol

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea

InChI

InChI=1S/C21H21FN8OS/c1-12-8-16(18-13(2)28-29(3)19(18)24-12)20(31)26-27-21(32)25-15-9-23-30(11-15)10-14-6-4-5-7-17(14)22/h4-9,11H,10H2,1-3H3,(H,26,31)(H2,25,27,32)

InChI Key

XPFHCXGVMARUHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NNC(=S)NC3=CN(N=C3)CC4=CC=CC=C4F

Origin of Product

United States

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